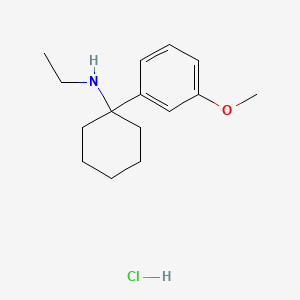

3-Methoxy pce (hydrochloride)

説明

Historical Context of Arylcyclohexylamine Chemistry and Pharmacology

The exploration of dissociative anesthetics is a key chapter in the history of pharmacology. These agents are characterized by their ability to induce a state of dissociation from the environment, providing analgesia and amnesia. researchgate.netrestorativehealthprimarycare.com The journey began with substances like nitrous oxide in the late 18th and 19th centuries. tonydagostino.co.uk However, the development of arylcyclohexylamines in the mid-20th century marked a significant milestone. wikipedia.orgmdpi.com

In 1956, research at Parke-Davis led to the synthesis of phencyclidine (PCP), the first arylcyclohexylamine recognized for its anesthetic properties. wikipedia.orgtaylorandfrancis.com This discovery spurred intensive investigation into related compounds, seeking agents with a better clinical profile. wikipedia.orgmdpi.com This line of research ultimately led to the development of ketamine in 1962, which offered a safer alternative to PCP with fewer adverse psychological effects. restorativehealthprimarycare.comtonydagostino.co.uk The term "dissociative anesthesia" was coined by Edward Domino's wife in 1964 to describe the unique state induced by ketamine. tonydagostino.co.uk Research into these compounds has continued, exploring their potential for treating a range of conditions, including depression and chronic pain. serenityhealthky.comresearchgate.net

Phencyclidine (PCP) and its close analog, eticyclidine (B1671695) (PCE), are considered prototypical arylcyclohexylamines and have been instrumental in academic research. wikipedia.orgerowid.org PCP was initially synthesized in 1926 but its anesthetic potential was not investigated by the pharmaceutical industry until the 1950s. wikipedia.org Developed by Parke-Davis, it was briefly used as a surgical anesthetic under the trade name Sernyl. erowid.orgunodc.org However, its clinical use was discontinued (B1498344) due to significant adverse effects, including delirium and psychosis. unodc.org

Eticyclidine (PCE) was developed in the 1970s, also by Parke-Davis, under the code name CI-400. wikidoc.orgwikipedia.org It is slightly more potent than PCP and shares similar effects. wikidoc.orgmedkoo.com Research on PCE was not pursued extensively after the advent of ketamine, which presented a more favorable profile. wikidoc.orgwikipedia.org Both PCP and PCE became subjects of academic study to understand the structure-activity relationships within the arylcyclohexylamine class and the mechanisms of dissociative anesthesia. nih.govnih.gov Their primary mechanism of action is antagonism of the N-methyl-D-aspartate (NMDA) receptor. psychonautwiki.orgmhmedical.com

The foundational research on PCP and PCE paved the way for the synthesis and investigation of a wide array of substituted arylcyclohexylamines. wikipedia.orgmdpi.com Academic studies have systematically explored how modifications to the aryl ring, the cyclohexyl ring, or the amine group influence the pharmacological profile of these compounds. nih.govbluelight.org For instance, the addition of a methoxy (B1213986) group to the phenyl ring has been a key area of interest. bluelight.org

This has led to the emergence of compounds like 3-methoxy-PCP (3-MeO-PCP) and 3-methoxy-PCE (3-MeO-PCE) in research settings. wikipedia.orgresearchgate.net These substitutions can alter the compound's affinity for various receptors, including the NMDA receptor, dopamine (B1211576) transporter, and serotonin (B10506) transporter, thereby fine-tuning its effects. wikipedia.orgwikipedia.orgresearchgate.net The study of these analogs continues to provide valuable insights into the neuropharmacology of dissociative agents and their potential therapeutic applications. mdpi.comnih.gov

Classification and Structural Features of 3-Methoxy PCE (hydrochloride)

3-Methoxy PCE (hydrochloride), also known as 3-methoxyeticyclidine, is an analytical reference standard structurally classified as an arylcyclohexylamine. evitachem.comglpbio.commedchemexpress.com It is recognized for its activity as an NMDA receptor antagonist. evitachem.comglpbio.commedchemexpress.com

3-Methoxy PCE (hydrochloride) is a derivative of eticyclidine (PCE). wikipedia.org The core structure of arylcyclohexylamines consists of a cyclohexane (B81311) ring attached to an amine and an aryl group, both at the same carbon. psychonautwiki.org In the case of 3-Methoxy PCE, the amine is an ethylamine (B1201723) group, and the aryl group is a methoxyphenyl group. evitachem.com This places it within the eticyclidine-like subfamily of arylcyclohexylamines. mdpi.com

The structure of 3-Methoxy PCE is closely related to both eticyclidine (PCE) and phencyclidine (PCP). PCE itself is an analog of PCP where the piperidine (B6355638) ring of PCP is replaced by an ethylamine group. wikidoc.org 3-Methoxy PCE is a further modification of PCE, featuring a methoxy group at the 3-position of the phenyl ring. wikipedia.orgevitachem.com This substitution is a common strategy in the development of arylcyclohexylamine analogs to modulate their pharmacological properties. bluelight.org For example, 3-MeO-PCP is the corresponding methoxy-substituted analog of PCP. wikipedia.org Research has shown that these methoxy analogues, including 3-MeO-PCE, are high-affinity ligands for the NMDA receptor. researchgate.netnih.gov

Structure

3D Structure of Parent

特性

IUPAC Name |

N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBVSMBVWPDJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1)C2=CC(=CC=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797121-52-8 | |

| Record name | N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797121528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL-1-(3-METHOXYPHENYL)CYCLOHEXAN-1-AMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG3XMV97LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Synthetic Methodology

Established Synthetic Routes for 3-Methoxy PCE (hydrochloride)

The synthesis of 3-Methoxy PCE (hydrochloride) is not a singular process but rather a sequence of chemical transformations. These routes typically begin with commercially available starting materials and proceed through several key intermediates.

Multi-step Reaction Sequences

A common and established route for the synthesis of 3-Methoxy PCE (hydrochloride) involves a multi-step sequence that can be broadly categorized into three main stages:

Formation of the Arylcyclohexanol Intermediate: The synthesis often commences with the preparation of a Grignard reagent. Specifically, 3-bromoanisole (B1666278) is reacted with magnesium in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), to form 3-methoxyphenylmagnesium bromide. This organometallic compound then acts as a nucleophile in a Grignard reaction with cyclohexanone. The addition of the Grignard reagent to the carbonyl group of cyclohexanone, followed by an acidic workup, yields the tertiary alcohol, 1-(3-methoxyphenyl)cyclohexan-1-ol.

Introduction of the Amino Group: The hydroxyl group of the arylcyclohexanol intermediate is then replaced with an amino group. This can be achieved through various methods. One approach involves the conversion of the alcohol to an azide (B81097), followed by reduction. For instance, the alcohol can be reacted with sodium azide in the presence of an acid to form an azide intermediate. This intermediate is then reduced, often using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the primary amine, 1-(3-methoxyphenyl)cyclohexan-1-amine (3-MeO-PCA).

N-Alkylation and Salt Formation: The final steps involve the introduction of the ethyl group to the primary amine and subsequent conversion to the hydrochloride salt. The N-ethylation can be accomplished through reductive amination, where the primary amine is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), to form the corresponding N-acetyl amide intermediate (N-acetyl-3-MeO-PCA). This amide is then reduced, for example with LiAlH₄, to yield the secondary amine, N-ethyl-1-(3-methoxyphenyl)cyclohexanamine (the free base of 3-Methoxy PCE). Finally, the free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the desired N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride salt. ljmu.ac.uk

Key Synthetic Intermediates and Precursors

The successful synthesis of 3-Methoxy PCE (hydrochloride) relies on the effective formation and purification of several key precursors and intermediates.

Table 1: Key Precursors and Intermediates in 3-Methoxy PCE (hydrochloride) Synthesis

| Compound Name | Role |

|---|---|

| 3-Bromoanisole | Precursor for the Grignard reagent |

| Cyclohexanone | Carbonyl compound for Grignard reaction |

| Magnesium (Mg) | Metal for Grignard reagent formation |

| 3-Methoxyphenylmagnesium bromide | Key Grignard reagent intermediate |

| 1-(3-Methoxyphenyl)cyclohexan-1-ol | Tertiary alcohol intermediate |

| 1-(3-Methoxyphenyl)cyclohexan-1-amine (3-MeO-PCA) | Primary amine intermediate |

| N-acetyl-1-(3-methoxyphenyl)cyclohexan-1-amine (N-acetyl-3-MeO-PCA) | Amide intermediate for N-ethylation |

| N-ethyl-1-(3-methoxyphenyl)cyclohexanamine | Free base of the final compound |

Specific Reaction Conditions and Reagents

The efficiency and yield of each synthetic step are highly dependent on the specific reaction conditions and reagents employed.

Table 2: Representative Reaction Conditions for the Synthesis of 3-Methoxy PCE (hydrochloride)

| Step | Reagents and Solvents | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Grignard Reagent Formation | 3-Bromoanisole, Magnesium, THF | 50-55°C (reflux) | 0.5-1.0 h | High |

| Grignard Reaction | 3-Methoxyphenylmagnesium bromide, Cyclohexanone, THF | Room Temperature to Reflux | 12 h | ~61% for 3-MeO-PCA |

| Azide Formation | 1-(3-methoxyphenyl)cyclohexan-1-ol, Sodium Azide, Acid | Not specified | Not specified | Not specified |

| Reduction of Azide | Azide intermediate, LiAlH₄, THF | 0°C to Room Temperature | 1 h | Not specified |

| N-Acetylation | 3-MeO-PCA, Acetyl chloride/Acetic anhydride | Not specified | Not specified | ~99% |

| Reduction of Amide | N-acetyl-3-MeO-PCA, LiAlH₄, THF | 0°C to Reflux | Not specified | ~55% |

| Salt Formation | N-ethyl-1-(3-methoxyphenyl)cyclohexanamine, HCl, Solvent | Room Temperature | Not specified | High |

Optimization Strategies in 3-Methoxy PCE (hydrochloride) Synthesis

Catalyst Screening for Improved Yields

Catalysis plays a significant role in several steps of the synthesis, particularly in the amination and N-alkylation stages. For the reductive amination of the primary amine to introduce the ethyl group, various reducing agents can be employed, and their selection can influence the yield. While strong reducing agents like LiAlH₄ are effective, they can sometimes lead to over-alkylation or reduction of other functional groups. masterorganicchemistry.com Alternative, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used in reductive amination to provide better control and selectivity. masterorganicchemistry.com

In the broader context of arylcyclohexylamine synthesis, palladium-based catalysts have been explored for coupling reactions. acs.org For the N-alkylation step, ruthenium-catalyzed deaminative coupling reactions have been investigated for the synthesis of secondary amines, offering an alternative to traditional reductive amination. marquette.edu The choice of catalyst and ligand can significantly impact the yield and selectivity of the desired secondary amine.

Table 3: Catalyst/Reducing Agent Considerations in Arylcyclohexylamine Synthesis

| Reaction Step | Catalyst/Reducing Agent | Potential Advantages |

|---|---|---|

| Reductive Amination | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of ketones/aldehydes. masterorganicchemistry.com |

| Reductive Amination | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Milder alternative to NaBH₃CN, avoiding cyanide. masterorganicchemistry.com |

Pharmacological Profile and Molecular Interactions

Primary Mechanism of Action: N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

3-Methoxy PCE's principal mechanism of action is as an antagonist at the N-Methyl-D-Aspartate (NMDA) receptor, a crucial glutamate (B1630785) receptor in the central nervous system. research-chemical.bizrchemic.com By blocking this receptor, the compound disrupts the normal flow of electrical signals between neurons, a characteristic shared by dissociative anesthetics. rchemic.com This antagonism is considered the primary pharmacological feature responsible for the effects of compounds in this class. nih.govplos.orgsemanticscholar.orguea.ac.ukresearchgate.net

Research has quantified the binding affinity of 3-Methoxy PCE for the phencyclidine (PCP) binding site located within the channel of the NMDA receptor. nih.govwikipedia.org Studies report a pKi value of 7.22, which corresponds to a high affinity for this site. medchemexpress.comcaymanchem.combertin-bioreagent.comcvmh.fr The Ki value, another measure of binding affinity where a lower value indicates stronger binding, has been determined to be 61 nM. wikipedia.orgiiab.me

Table 1: Binding Affinity of 3-Methoxy PCE at the NMDA Receptor

| Parameter | Value |

|---|---|

| pKi | 7.22 medchemexpress.comcaymanchem.combertin-bioreagent.com |

When compared to prototypical dissociative agents, 3-Methoxy PCE demonstrates a significantly higher affinity for the NMDA receptor. One major study reported the Ki value for 3-Methoxy PCE as 61 nM. wikipedia.org In the same series of experiments, phencyclidine (PCP) had a Ki of 250 nM, and ketamine had a Ki of 659 nM. who.int This indicates that 3-Methoxy PCE binds to the NMDA receptor more potently than both PCP and ketamine. who.int

Table 2: Comparative NMDA Receptor Affinity (Ki)

| Compound | Ki Value (nM) |

|---|---|

| 3-Methoxy PCE | 61 wikipedia.org |

| Phencyclidine (PCP) | 250 who.int |

Polypharmacological Interactions with Other Neurotransmitter Systems

Beyond its primary action at the NMDA receptor, 3-Methoxy PCE also interacts with several other neurotransmitter systems, indicating a more complex, polypharmacological profile. nih.govplos.orguea.ac.ukresearchgate.net

3-Methoxy PCE displays a notable affinity for the serotonin (B10506) transporter (SERT). nih.gov Its binding affinity at SERT is reported with a Ki value of 115 nM. wikipedia.orgiiab.me This interaction suggests a potential influence on the serotonergic system.

The compound also binds to the dopamine (B1211576) transporter (DAT), though with a lower affinity compared to its other targets. The reported Ki value for 3-Methoxy PCE at the DAT is 743 nM. wikipedia.org

3-Methoxy PCE interacts with both subtypes of the sigma receptor, σ1 and σ2. nih.gov Its affinity for the σ2 receptor is moderate, with a reported Ki value of 525 nM. wikipedia.orgiiab.me In contrast, it shows a much lower affinity for the σ1 receptor, with a Ki value of 4519 nM. wikipedia.org

Table 3: Polypharmacological Binding Profile of 3-Methoxy PCE

| Target | Ki Value (nM) |

|---|---|

| Serotonin Transporter (SERT) | 115 wikipedia.orgiiab.me |

| Dopamine Transporter (DAT) | 743 wikipedia.org |

| Sigma-1 Receptor (σ1) | 4519 wikipedia.org |

Structure-Activity Relationship (SAR) Studies of Arylcyclohexylamines

The arylcyclohexylamine chemical class is characterized by a versatile structure that allows for a wide range of pharmacological activities based on specific chemical modifications. wikipedia.org Structure-activity relationship (SAR) studies for this class focus on how altering different parts of the molecule—such as the aryl group, the cyclohexyl ring, or the amine group—influences its binding affinity and functional activity at various receptors. wikipedia.orgnih.gov Key modifications include substitutions on the aromatic ring and changes to the N-alkyl chain, which can fine-tune the compound's pharmacological profile, leading to radically different effects. wikipedia.org

The presence and position of a methoxy (B1213986) (-OCH3) group on the aryl ring are critical determinants of an arylcyclohexylamine's receptor binding profile. In 3-MeO-PCE, the methoxy group is at the 3-position of the phenyl ring. This substitution has been shown to enhance affinity for the NMDA receptor compared to the unsubstituted parent compound. For instance, its close analog, 3-MeO-PCP, binds to the NMDA receptor with a significantly higher affinity (Ki of 20 nM) than phencyclidine (PCP) itself (Ki of 250 nM). who.int This suggests that the 3-methoxy substitution on eticyclidine (B1671695) (PCE) to form 3-MeO-PCE is a key factor in its potent NMDA receptor antagonism. wikipedia.orgreddit.com This substitution creates a distinct pharmacological profile, differentiating it from other positional isomers like 4-MeO-PCP or the parent compounds. wikipedia.orgnih.gov

Metabolic Pathways and Biotransformation

Phase I Metabolism of 3-Methoxy PCE (hydrochloride)

Phase I metabolism of 3-MeO-PCE primarily involves N-dealkylation, oxidation, and hydroxylation, leading to the formation of various metabolites. These reactions are crucial for the initial breakdown of the parent compound.

N-dealkylation is a significant metabolic pathway for arylcyclohexylamine derivatives, and 3-MeO-PCE is no exception. This process involves the removal of the ethyl group from the nitrogen atom. Studies have identified N-desethyl-PCE as a metabolite. This reaction is often followed by other metabolic transformations. Research on the related compound methoxetamine suggests that the cytochrome P450 isoenzymes CYP2B6 and CYP3A4 are involved in N-dealkylation.

Oxidation and hydroxylation are key Phase I metabolic pathways for 3-MeO-PCE, resulting in several hydroxylated metabolites. Hydroxylation can occur on both the cyclohexyl and phenyl rings. One of the notable metabolites is a hydroxy derivative, which has been proposed as a potential biomarker for detecting 3-MeO-PCE intake. For the related compound 3-MeO-PCP, hydroxylation has been observed at various positions on the piperidine (B6355638) and cyclohexyl rings.

Deamination, the removal of an amine group, is another identified Phase I metabolic route for 3-MeO-PCE. This pathway contributes to the diversity of metabolites formed during the biotransformation of the compound. Studies on similar arylcyclohexylamines have also highlighted deamination as a relevant metabolic step.

Comparative Metabolism with Related Arylcyclohexylamines

The metabolic profile of 3-MeO-PCE shares similarities with other arylcyclohexylamine compounds, particularly its structural analogs like 3-Methoxyphencyclidine (3-MeO-PCP). who.intdntb.gov.ua Both 3-MeO-PCE and 3-MeO-PCP undergo extensive metabolism. nih.govwho.int Key shared pathways include O-demethylation and various forms of hydroxylation. nih.govresearchgate.net For 3-MeO-PCP, metabolism studies in rats and human liver microsomes have identified over 30 different Phase I metabolites generated via hydroxylation, carboxylation, and O-demethylation, with subsequent Phase II glucuronidation also observed. who.int

The metabolism of other eticyclidine (B1671695) (PCE-like) derivatives also shows common patterns. For instance, the biotransformation of 3-Hydroxyeticyclidine (3-HO-PCE) involves Phase I reactions like N-dealkylation and oxidation, followed by Phase II O-glucuronidation. nih.gov This suggests that N-dealkylation and oxidation are common metabolic routes for compounds within the eticyclidine family. nih.gov While the core metabolic pathways are often conserved across the arylcyclohexylamine class, the specific metabolites and their prevalence can differ, underscoring the unique metabolic fingerprint of each compound. dntb.gov.uanih.gov

| Compound | Key Metabolic Pathways | Reference |

|---|---|---|

| 3-Methoxy-PCE (3-MeO-PCE) | Hydroxylation, O-demethylation, N-dealkylation, Dehydrogenation, Glucuronidation/Sulfation | nih.gov |

| 3-Methoxyphencyclidine (3-MeO-PCP) | Hydroxylation, O-demethylation, Carboxylation, Glucuronidation | who.intresearchgate.net |

| 3-Hydroxyeticyclidine (3-HO-PCE) | N-dealkylation, Oxidation, O-glucuronidation | nih.gov |

Identification of Metabolic Biomarkers for Research Applications

The identification of specific and reliable metabolic biomarkers is essential for accurately documenting intake in forensic and clinical research. nih.govnih.gov For 3-MeO-PCE, research has focused on identifying metabolites that can be consistently detected in biological samples such as urine. nih.gov

In a study analyzing human urine samples from known 3-MeO-PCE users, the parent compound itself was detected along with three of its metabolites (designated as M2, M3, and M6). nih.gov Among the 14 metabolites identified in laboratory models, the hydroxylation product (M2) has been recommended as a potential primary biomarker for documenting 3-MeO-PCE consumption. nih.gov Its presence in urine provides a strong indication of recent intake. nih.gov

This contrasts with biomarkers identified for related substances. For example, in the case of 3-HO-PCE, different metabolites (M2a and hydroxy-PCA) have been proposed as reliable biomarkers for general screening, while another metabolite (M10) is recommended for targeted analysis in urine. nih.gov The necessity of identifying unique biomarkers for each specific arylcyclohexylamine is critical for unambiguous toxicological analysis, as some metabolites could potentially overlap between closely related compounds. researchgate.net

| Analyte | Metabolic Pathway | Proposed as Biomarker | Reference |

|---|---|---|---|

| Metabolite M2 (from 3-MeO-PCE) | Hydroxylation | Yes, for urine screening | nih.gov |

| Metabolite M3 (from 3-MeO-PCE) | N/A | Detected in urine | nih.gov |

| Metabolite M6 (from 3-MeO-PCE) | N/A | Detected in urine | nih.gov |

| Parent 3-MeO-PCE | N/A (Unmetabolized) | Detected in urine | nih.gov |

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise molecular structure of 3-MeO-PCE. plos.orgljmu.ac.uk These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-MeO-PCE. oup.complos.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

¹H-NMR and ¹³C-NMR are the primary NMR techniques used for this purpose. oup.com In a study by De Paoli et al. (2013), comprehensive NMR data for 3-MeO-PCE hydrochloride was acquired using a Bruker Avance 300 spectrometer in deuterated methanol (B129727) (CD₃OD). oup.com

¹H-NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons in the molecule and their neighboring environments. For 3-MeO-PCE, the spectrum shows characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the various methylene (B1212753) and methyl groups of the ethylamino and cyclohexyl moieties. oup.com

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key signals correspond to the aromatic carbons (including the methoxy-substituted carbon), the quaternary carbon of the cyclohexane (B81311) ring, the methoxy carbon, and the carbons of the ethyl and cyclohexyl groups. oup.com

Table 1: NMR Spectroscopic Data for 3-Methoxy pce (hydrochloride) This table is interactive. Users can sort and filter the data.

| Technique | Nucleus | Chemical Shift (δ) in ppm | Multiplicity/Coupling Constant (J) | Assignment |

|---|---|---|---|---|

| ¹H-NMR | Ar-H | 7.46 | t, J 8.0 Hz | Aromatic Proton |

| ¹H-NMR | Ar-H | 7.18 | ddd, J 7.9, 2.0, 0.8 Hz | Aromatic Proton |

| ¹H-NMR | Ar-H | 7.15 | t, J 2.1 Hz | Aromatic Proton |

| ¹H-NMR | Ar-H | 7.04 | ddd, J 8.3, 2.3, 0.8 Hz | Aromatic Proton |

| ¹H-NMR | OCH₃ | 3.85 | s | Methoxy Protons |

| ¹H-NMR | CH₂ | 2.77–2.70 | m | Methylene Protons |

| ¹H-NMR | CH₂ | 2.66 | q, J 7.3 Hz | Methylene Protons |

| ¹H-NMR | CH₂ | 1.89–1.64 | m | Methylene Protons |

| ¹H-NMR | CH₂ | 1.47–1.26 | m | Methylene Protons |

| ¹H-NMR | CH₃ | 1.15 | t, J 7.3 Hz | Methyl Protons |

| ¹³C-NMR | Ar-Cq | 162.2 | Aromatic Quaternary Carbon | |

| ¹³C-NMR | Ar-Cq | 137.0 | Aromatic Quaternary Carbon | |

| ¹³C-NMR | Ar-CH | 131.8 | Aromatic CH | |

| ¹³C-NMR | Ar-CH | 121.1 | Aromatic CH | |

| ¹³C-NMR | Ar-CH | 115.6 | Aromatic CH | |

| ¹³C-NMR | Ar-CH | 115.3 | Aromatic CH | |

| ¹³C-NMR | Cq | 64.8 | Quaternary Carbon | |

| ¹³C-NMR | OCH₃ | 56.0 | Methoxy Carbon | |

| ¹³C-NMR | CH₂ | 37.8 | Methylene Carbon | |

| ¹³C-NMR | CH₂ | 34.3 | Methylene Carbon (2x) | |

| ¹³C-NMR | CH₂ | 26.3 | Methylene Carbon | |

| ¹³C-NMR | CH₂ | 23.3 | Methylene Carbon (2x) | |

| ¹³C-NMR | CH₃ | 11.9 | Methyl Carbon |

Data sourced from De Paoli et al. (2013). oup.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the 3-MeO-PCE molecule. plos.orgljmu.ac.uk The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. While detailed IR data for 3-MeO-PCE hydrochloride is not extensively provided in the search results, it is a standard technique used in conjunction with NMR and mass spectrometry for full chemical identification. oup.complos.orgljmu.ac.uk The presence of key functional groups such as the C-O bond of the methoxy group, aromatic C-H bonds, and aliphatic C-H bonds would be confirmed by their characteristic absorption frequencies.

Ultraviolet (UV) Diode Array Detection (DAD)

Ultraviolet (UV) Diode Array Detection (DAD) is commonly coupled with high-performance liquid chromatography (HPLC) for the detection and preliminary identification of 3-MeO-PCE. oup.comresearchgate.net The UV spectrum of a compound is determined by its electronic transitions. For 3-MeO-PCE, the UV spectrum is characterized by specific absorption maxima. caymanchem.com

In a study analyzing 3-MeO-PCE, a full scan analysis was conducted over a wavelength range of 190 to 400 nm. oup.com For quantitative purposes, a single wavelength of 205 nm was utilized. oup.com Another source reports UV maxima at 222 nm and 277 nm. caymanchem.com The DAD provides the full UV spectrum of the eluting peak, which aids in its identification and purity assessment. oup.comresearchgate.net

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for the detection and identification of 3-MeO-PCE, particularly in complex biological matrices. oup.comnih.gov

High-Resolution Mass Spectrometry (HRMS, LC-HRMS, LC-HRAM-Orbitrap-MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. frontiersin.orgnih.gov This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental formulas.

Liquid chromatography coupled with HRMS (LC-HRMS) is a common approach for the analysis of 3-MeO-PCE. nih.govresearchgate.net This technique combines the separation power of LC with the high-resolution and high-mass-accuracy capabilities of HRMS. euseme.euscispace.com

LC-HRAM-Orbitrap-MS, a specific type of LC-HRMS, has been successfully employed for the characterization of 3-MeO-PCP and its metabolites, a closely related compound, demonstrating the power of this technique for identifying positional isomers and their metabolic products. frontiersin.orgnih.gov This untargeted approach allows for the detection of a wide range of compounds, including unexpected metabolites. frontiersin.org In the analysis of 3-MeO-PCE and related compounds, LC-HRMS enables the confident identification of the parent drug and its metabolites in various biological samples. nih.govresearchgate.net

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is another advanced analytical technique used for the identification of 3-MeO-PCE. cfsre.org This method offers high sensitivity and mass accuracy, making it suitable for screening and confirmation of the compound in forensic and clinical samples. mdpi.comunifi.it

In a report by the Center for Forensic Science Research and Education, LC-QTOF-MS was used for the analysis of MeO-PCE. cfsre.org The analysis was performed on a Sciex TripleTOF® 5600+ system coupled with a Shimadzu Nexera XR UHPLC. cfsre.org While the specific position of the methoxy group was not confirmed in that particular analysis, the technique is capable of providing the high-resolution mass data necessary for such determinations, often in conjunction with reference standards. cfsre.orgfrontiersin.orgoup.com

Gas Chromatography-Mass Spectrometry (GC-MS, GC-EI-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 3-MeO-PCE. cfsre.org In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum, a fingerprint of the molecule's fragmentation pattern, allows for its identification. oup.comresearchgate.net

For 3-MeO-PCE, GC-EI-MS analysis reveals a characteristic fragmentation pattern. While ion-molecule reactions within an ion trap mass spectrometer can sometimes lead to a dominating protonated molecule ([M+H]⁺), the electron ionization (EI) mass spectrum of 3-MeO-PCE typically shows the expected molecular ion (M⁺) at m/z 233. oup.com The fragmentation of 3-MeO-PCE follows patterns similar to its unsubstituted counterpart, eticyclidine (B1671695) (PCE). oup.com A prominent fragment observed is the deaminated ion at m/z 189. oup.com Other significant ions can include the substituted tropylium (B1234903) species at m/z 121. oup.com

The analytical parameters for GC-MS analysis of 3-MeO-PCE are critical for achieving reliable results. A typical setup might involve an Agilent 5975 Series GC/MSD System with a Varian 450-GC coupled to a Varian 220-MS ion trap mass spectrometer. cfsre.orgoup.com The injector temperature is often set to 280°C with a split injection mode. oup.com The transfer line, manifold, and ion trap temperatures are maintained at specific values, for instance, 280°C, 80°C, and 220°C, respectively. oup.com A standard dilution of the 3-MeO-PCE hydrochloride in a solvent like methanol is typically used for sample preparation. cfsre.org

Table 1: GC-MS Parameters for 3-MeO-PCE Analysis

| Parameter | Value | Reference |

| Injector Temperature | 280°C | oup.com |

| Injection Mode | Split (1:50) | oup.com |

| Transfer Line Temperature | 280°C | oup.com |

| Manifold Temperature | 80°C | oup.com |

| Ion Trap Temperature | 220°C | oup.com |

| Ionization Mode | Electron Ionization (EI) | oup.com |

| Scan Range | m/z 40–350 | oup.com |

Electrospray Ionization (ESI) Tandem Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing less volatile or thermally labile compounds, and it is often coupled with tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity. ljmu.ac.uk In ESI-MS/MS, the analyte is ionized directly from a solution, producing a protonated molecule [M+H]⁺. This precursor ion is then selected and fragmented through collision-induced dissociation (CID) to produce a characteristic product ion spectrum.

For 3-MeO-PCE, ESI-MS/MS analysis provides valuable structural information. The ESI triple-quadrupole linear IT-MS-MS data for 3-MeO-PCE shows the formation of a deaminated ion at m/z 189, similar to what is observed in GC-MS. oup.com Additionally, the substituted tropylium species at m/z 121 is also a common fragment. oup.com These characteristic fragment ions are crucial for the specific identification of 3-MeO-PCE in complex matrices. oup.com

Differentiation of Positional Isomers using MS

A significant challenge in the analysis of designer drugs is the differentiation of positional isomers, which often exhibit similar chromatographic and mass spectral properties. ljmu.ac.ukresearchgate.net In the case of 3-MeO-PCE, it is essential to distinguish it from its 2-MeO-PCE and 4-MeO-PCE isomers. ljmu.ac.uk Mass spectrometry, particularly when combined with chromatographic separation, offers effective strategies for this differentiation.

GC-MS can be used to distinguish between positional isomers. who.int While the mass spectra of isomers can be very similar, subtle differences in fragmentation patterns and relative ion abundances can be used for differentiation. researchgate.net For instance, the presence and relative intensity of specific fragment ions may vary between the 2-MeO, 3-MeO, and 4-MeO isomers of PCE. ljmu.ac.uk

ESI-MS/MS is also a powerful tool for isomer differentiation. By carefully selecting precursor ions and optimizing collision energies, unique fragmentation pathways for each isomer can be elucidated. ljmu.ac.uk For example, the relative abundance of the deaminated ion (m/z 189) and the tropylium ion (m/z 121) may differ between the 3-MeO-PCE and 4-MeO-PCE isomers, allowing for their distinction. ljmu.ac.uk Chemical ionization-tandem mass spectrometry (CI-MS/MS) using specific reagent gases like acetonitrile (B52724) or vinyltrimethylsilane (B1294299) has also been shown to be effective in discriminating aromatic positional isomers of related compounds. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 3-MeO-PCE, providing the necessary separation from other compounds and its isomers prior to detection. nih.gov

High Performance Liquid Chromatography (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are widely used for the analysis of 3-MeO-PCE and other arylcyclohexylamines. oup.comwho.intnih.gov These techniques separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

A validated HPLC method coupled with ultraviolet (UV) detection has been developed for the quantification of 3-MeO-PCE in biological fluids. oup.com This method has proven to be robust, accurate, and precise for concentrations in the range of 0.16–5.0 mg/L. oup.com The use of a mass spectrometer as a detector (LC-MS) provides an additional layer of confirmation. oup.comnih.govews-nfp.bg UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. who.int

Table 2: HPLC Method Parameters for Arylcyclohexylamine Analysis

| Parameter | Value | Reference |

| Detection | UV, MS/MS | oup.com |

| Quantification Range | 0.16–5.0 mg/L | oup.com |

| Limit of Detection (LOD) | 0.02 mg/L | researchgate.net |

| Limit of Quantification (LOQ) | 0.16 mg/L | researchgate.net |

| Recovery | >98% | researchgate.net |

Chiral HPLC for Stereoisomer Separation

Since 3-MeO-PCE possesses a chiral center, it can exist as a pair of enantiomers. Chiral HPLC is a specialized technique that enables the separation of these stereoisomers. science.govcolumnex.comresearchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. columnex.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. science.govcolumnex.com The ability to separate enantiomers is crucial as they can exhibit different pharmacological and toxicological profiles.

Gas Chromatography (GC)

Gas chromatography, as a standalone separation technique or coupled with a detector other than a mass spectrometer, is also a valuable tool for the analysis of 3-MeO-PCE. oup.comews-nfp.bg The retention time of 3-MeO-PCE on a specific GC column under defined temperature programming can be a useful parameter for its presumptive identification. cfsre.org When combined with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD), GC can provide quantitative information. However, for unequivocal identification, coupling with a mass spectrometer is the preferred method. oup.comews-nfp.bg

Sample Preparation and Derivatization for Analytical Applications

The accurate detection and quantification of 3-Methoxyeticyclidine (3-MeO-PCE) in complex biological and non-biological matrices necessitate robust sample preparation procedures. These steps are critical for isolating the target analyte from interfering substances, thereby enhancing the sensitivity and reliability of subsequent analytical instrumentation. Furthermore, for certain analytical techniques, particularly gas chromatography, chemical derivatization is an essential step to improve the compound's volatility and thermal stability.

Research into the analytical toxicology of arylcyclohexylamines frequently involves matrices such as blood, urine, plasma, and vitreous humor. oup.comfrontiersin.org The choice of sample preparation technique is often dictated by the specific matrix, the concentration of the analyte, and the analytical method to be employed. Common strategies include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. nih.gov

Extraction Methodologies

Liquid-Liquid Extraction (LLE) has been effectively used for the recovery of 3-MeO-PCE from various biological fluids. oup.com A validated method demonstrated high recovery rates from blood, urine, and vitreous humor. oup.comresearchgate.net In this procedure, the biological sample is typically made alkaline to ensure the analyte is in its free base form, which is more soluble in organic solvents. For instance, a 0.5 mL sample can be fortified with an internal standard, alkalinized, and then extracted with a non-polar organic solvent like 1-chlorobutane. oup.com Following solvent separation via centrifugation, a back-extraction is performed using an acidic solution (e.g., 0.05M H₂SO₄) to transfer the protonated analyte into the aqueous phase, which is then collected for injection into a liquid chromatography system. oup.com This multi-step process effectively cleans the sample, with reported recovery values for 3-MeO-PCE being above 87%. oup.com

Solid-Phase Extraction (SPE) is another widely used technique that offers cleaner extracts and the potential for automation. nih.gov It has been applied to the analysis of arylcyclohexylamines in urine. frontiersin.orgnih.gov SPE involves passing the liquid sample through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. This technique is particularly valuable for cleaning up complex matrices like urine prior to analysis by methods such as gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR). frontiersin.org

Protein Precipitation (PPT) represents a simpler and more rapid method, often employed for blood and plasma samples before analysis by liquid chromatography-high-resolution accurate-mass Orbitrap mass spectrometry (LC-HRAM-Orbitrap-MS). frontiersin.orgnih.gov This method involves adding a solvent, such as acetonitrile, to the sample to denature and precipitate proteins. nih.gov After centrifugation, the clear supernatant containing the analyte is collected for analysis. While fast, this method may be less effective at removing other types of interferences compared to LLE or SPE. frontiersin.org

Table 1: Summary of Extraction Techniques for 3-MeO-PCE and Related Analogs

| Technique | Matrix | Key Reagents/Solvents | Target Analyte(s) | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Blood, Urine, Vitreous Humor | 1-chlorobutane, 0.05M H₂SO₄ | 3-MeO-PCE, MXE, 3-MeO-PCP | oup.com |

| Liquid-Liquid Extraction (LLE) | Blood, Hydrolyzed Urine | Borate buffer (pH 9.5), Ethyl acetate | 3-MeO-PCP | nih.gov |

| Solid-Phase Extraction (SPE) | Urine | Not specified | 3-MeO-PCP | frontiersin.orgnih.gov |

Derivatization for Gas Chromatographic Analysis

Gas chromatography (GC) is a powerful tool for separating volatile compounds. However, many drug molecules, including 3-MeO-PCE, contain polar functional groups (e.g., secondary amines) that can cause poor peak shape and degradation at the high temperatures used in GC analysis. jfda-online.com Chemical derivatization is employed to overcome these issues by converting the polar functional groups into less polar, more volatile, and more thermally stable moieties. jfda-online.com

For arylcyclohexylamines, acylation is a common derivatization strategy. nih.govjfda-online.com This involves reacting the analyte with an acylating agent, such as a fluorinated anhydride (B1165640). One study focusing on the GC-MS analysis of 3-MeO-PCP utilized Heptafluorobutyric anhydride (HFBA) for derivatization. nih.gov The analyte residue, after extraction, was heated with HFBA, converting the secondary amine of the molecule into a heptafluorobutyryl amide derivative. nih.gov This procedure not only improves the chromatographic behavior of the compound but can also enhance detection sensitivity, particularly with electron capture detectors or through the generation of characteristic mass fragments in mass spectrometry. nih.govjfda-online.com

Table 2: Derivatization Procedure for GC-MS Analysis of Related Arylcyclohexylamines

| Reagent | Functional Group Targeted | Reaction Conditions | Purpose | Reference |

|---|

Preclinical and in Vitro Research Models

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental preclinical tools used to determine the affinity of a compound for a specific biological target. These experiments measure the interaction between a ligand, such as 3-Methoxy pce, and a receptor, providing quantitative data on binding strength. Such assays are crucial for characterizing the pharmacological profile of a molecule and are often conducted during the early phases of drug discovery and research. They can be performed using various formats, including radioligand binding studies and cell-based assays. The data generated, typically the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), allows for the ranking of compounds based on their affinity for the target receptor.

Radioligand binding studies are a common method to investigate the interaction of a compound with a receptor. These assays utilize a radiolabeled ligand (a radioactive isotope-tagged molecule) with known high affinity for the target receptor. The principle involves measuring the displacement of this radioligand by the unlabeled test compound.

In the case of arylcyclohexylamines like 3-Methoxy pce, studies often focus on the N-methyl-D-aspartate (NMDA) receptor. A frequently used radioligand for the NMDA receptor's phencyclidine (PCP) binding site is [(3)H]-MK-801 (Dizocilpine). Research has demonstrated that 3-Methoxy pce exhibits a high affinity for the PCP site of the NMDA receptor. In competitive binding assays using [(3)H]-MK-801, 3-Methoxy pce was found to have a Kᵢ value of 61 nM for the NMDA receptor. This high affinity underscores its activity as an NMDA receptor antagonist.

Cell-based assays provide a more physiologically relevant environment for studying receptor-ligand interactions compared to isolated membrane preparations. A standard model involves using Human Embryonic Kidney 293 (HEK293) cells that have been transfected to express a specific receptor of interest. This method allows for the examination of a compound's effect on a particular receptor subtype in a controlled cellular system.

For investigating compounds like 3-Methoxy pce, HEK293 cells would be transfected with the cDNA encoding the subunits of the NMDA receptor. These receptor-expressing cells are then incubated with the test compound and a labeled ligand. The binding affinity and functional activity (e.g., agonist or antagonist effects) can be determined by measuring changes in a downstream signal, such as ion flux or second messenger production. This technique is highly specific, as it isolates the interaction to a single overexpressed receptor type.

The derivation of concentration-response curves is essential for quantifying the affinity and potency of a compound. In competitive binding assays, increasing concentrations of the unlabeled test compound (e.g., 3-Methoxy pce) are used to compete against a fixed concentration of a radioligand (e.g., [(3)H]-MK-801). The amount of radioligand bound to the receptor decreases as the concentration of the test compound increases.

By plotting the percentage of bound radioligand against the logarithm of the test compound's concentration, a sigmoidal concentration-response curve is generated. From this curve, the IC₅₀ value is determined, which represents the concentration of the compound required to displace 50% of the specific binding of the radioligand. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand. A lower Kᵢ value indicates a higher binding affinity. For 3-Methoxy pce, a pKᵢ of 7.22 has been reported, corresponding to its high affinity for the NMDA receptor.

Table 1: Receptor Binding Affinity of 3-Methoxy pce

| Receptor Target | Binding Constant (Kᵢ) | pKᵢ |

|---|

In Vitro Metabolic Studies

In vitro metabolic studies are performed to understand how a compound is processed by metabolic enzymes, primarily in the liver. These studies are critical for predicting a compound's pharmacokinetic profile, identifying potential drug-drug interactions, and characterizing its metabolic fate.

Human liver microsomes (HLMs) are subcellular fractions isolated from liver tissue that are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) family. Incubating a test compound with HLMs in the presence of necessary cofactors (like NADPH) simulates the Phase I metabolic reactions that occur in the liver. Pooled human liver microsomes (pHLMs), sourced from multiple donors, are often used to average out individual metabolic variability.

Studies on 3-Methoxy pce have utilized HLM incubations to investigate its biotransformation. nih.gov The compound is incubated with the microsomes, and samples are collected over time. These samples are then analyzed, typically using liquid chromatography-high-resolution mass spectrometry (LC-HRMS), to identify and quantify the parent compound and any resulting metabolites. nih.gov This experimental setup is a standard preclinical model for predicting hepatic metabolism. nih.govresearchgate.net

Following incubation with HLMs, analytical techniques are employed to identify the chemical structures of the metabolites formed. The metabolic fate of 3-Methoxy pce has been elucidated through such in vitro models. nih.gov

Research has identified a total of 14 metabolites of 3-Methoxy pce in HLM and zebrafish models. nih.gov The biotransformation occurs through several key metabolic pathways. nih.gov Phase I metabolism includes O-demethylation (removal of the methoxy (B1213986) group), N-dealkylation (removal of the ethyl group), hydroxylation (addition of a hydroxyl group), and dehydrogenation. nih.govresearchgate.net These initial reactions can be followed by Phase II metabolism, which involves conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to increase water solubility and facilitate excretion. nih.govresearchgate.net One of the major metabolites recommended as a potential biomarker for 3-Methoxy pce intake is a hydroxylation product. nih.gov

Table 2: Identified Metabolic Pathways for 3-Methoxy pce in In Vitro Models

| Metabolic Pathway | Description |

|---|---|

| O-demethylation | Removal of the methyl group from the methoxy ether. |

| N-dealkylation | Removal of the ethyl group from the amine. |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. |

| Dehydrogenation | Removal of hydrogen atoms. |

| Glucuronidation | Conjugation with glucuronic acid (Phase II). |

In Vivo Preclinical Models for Metabolism Studies (e.g., Zebrafish Model)

The zebrafish (Danio rerio) has been utilized as an in vivo model to study the biotransformation of 3-Methoxy pce (3-MeO-PCE). nih.gov Research employing liquid chromatography-high-resolution mass spectrometry has successfully identified the metabolites of 3-MeO-PCE in this model organism. nih.gov

In a study investigating the metabolism of 3-MeO-PCE, zebrafish were used alongside human liver microsomes. nih.gov This dual-model approach allowed for the identification of 14 different metabolites. nih.gov The metabolic pathways involved in the biotransformation of 3-MeO-PCE in these models were determined to include hydroxylation, O-demethylation, N-dealkylation, dehydrogenation, and a combination of these processes, as well as glucuronidation or sulfation. nih.gov

Of the metabolites identified, the hydroxylation product (M2) was suggested as a potential biomarker for detecting 3-MeO-PCE intake in forensic and clinical contexts. nih.gov The use of the zebrafish model is increasingly recognized as a valuable tool in pharmacological and toxicological studies, although it is noted that CYP-mediated drug metabolism in zebrafish can differ from that in humans. nih.gov

Table 1: Metabolic Pathways of 3-MeO-PCE Identified in a Zebrafish Model

| Metabolic Pathway | Description |

|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. |

| O-demethylation | Removal of a methyl group from the methoxy moiety. |

| N-dealkylation | Removal of the ethyl group from the amine. |

| Dehydrogenation | Removal of hydrogen atoms. |

| Combination | Occurrence of multiple metabolic transformations on the same molecule. |

| Glucuronidation/Sulfation | Phase II conjugation reactions to increase water solubility for excretion. |

Neuropharmacological Investigations in Animal Models (excluding behavioral/clinical outcomes)

Neuropharmacological research has established that 3-MeO-PCE is an arylcyclohexylamine that primarily functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. medchemexpress.comcaymanchem.com Its structural and functional characteristics are similar to other dissociative anesthetics like phencyclidine (PCP) and ketamine. wikipedia.org

Binding assays have been conducted to determine the affinity of 3-MeO-PCE for various neural receptors. These studies provide insight into its mechanism of action at a molecular level. The compound demonstrates a high affinity for the NMDA receptor. wikipedia.orgplos.org In addition to its primary target, 3-MeO-PCE also interacts with other receptors, though generally with lower affinity. wikipedia.orgiiab.me

Table 2: Binding Affinity (Ki) of 3-MeO-PCE at Various Receptors

| Receptor/Transporter | Binding Affinity (Ki) in nM |

|---|---|

| NMDA Receptor | 61 |

| Serotonin (B10506) Transporter (SERT) | 115 |

| σ2 Receptor | 525 |

| Dopamine (B1211576) Transporter (DAT) | 743 |

| Alpha-2A Adrenergic Receptor | 964 |

| Histamine H2 Receptor | 2097 |

| σ1 Receptor | 4519 |

Source: wikipedia.orgiiab.me

Effects on Glutamatergic Transmission

The principal neuropharmacological effect of 3-MeO-PCE is its modulation of the glutamatergic system, which is the main excitatory neurotransmitter system in the brain. plos.org It exerts its effects by acting as a non-competitive antagonist at the NMDA subtype of glutamate (B1630785) receptors. plos.org

By binding to the PCP site within the NMDA receptor channel, 3-MeO-PCE blocks the influx of ions, thereby inhibiting the normal excitatory signaling pathway. This antagonism of NMDA receptors is the core mechanism underlying the compound's effects. plos.org The binding affinity of 3-MeO-PCE for the NMDA receptor has been quantified with a pKi value of 7.22, which corresponds to a Ki value of 61 nM. medchemexpress.comcaymanchem.comwikipedia.org This demonstrates a high affinity for its primary molecular target. plos.org The antagonism of the NMDA receptor is considered the key pharmacological feature responsible for the properties of dissociative anesthetics like 3-MeO-PCE. plos.org

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| 3-Methoxy pce (hydrochloride) | 3-MeO-PCE |

| Phencyclidine | PCP |

| N-methyl-D-aspartate | NMDA |

| Eticyclidine (B1671695) | PCE |

Future Directions and Research Gaps

Elucidating Comprehensive Polypharmacological Profiles

Arylcyclohexylamines, including 3-MeO-PCE, are known to interact with multiple targets beyond the NMDA receptor. nih.govfrontiersin.org Future research should aim to fully characterize the binding profile of 3-MeO-PCE across a wide range of central nervous system receptors to understand its complete pharmacological effects. nih.govresearchgate.net This includes investigating its affinity for dopamine (B1211576) and serotonin (B10506) transporters, as well as various sigma receptor subtypes. wikipedia.orgfrontiersin.org Automated ligand design based on polypharmacological profiles could guide the development of compounds with more specific actions. plos.orgnih.gov

Advanced Computational Chemistry and Modeling of Arylcyclohexylamines

Computational chemistry and molecular modeling are powerful tools for understanding the structure-activity relationships of arylcyclohexylamines. nih.govbioscipublisher.com Techniques such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and pharmacophore modeling can predict the biological activity of novel derivatives and explain the binding mechanisms at their target receptors. nih.govbioscipublisher.com Integrating these computational methods with experimental data can accelerate the design of new molecules with desired properties and reduce the need for extensive in vitro and in vivo testing. tarosdiscovery.com

Development of Novel Analytical Standards and Reference Materials

The rapid emergence of new psychoactive substances like 3-MeO-PCE presents a challenge for forensic and clinical laboratories due to the lack of commercially available reference standards. nih.govnih.gov There is a critical need for the synthesis and analytical characterization of certified reference materials for 3-MeO-PCE and its metabolites. nih.govnih.govnih.gov This will ensure accurate identification and quantification in toxicological screenings and support the validation of new analytical methods. nih.gov

Exploration of Specific Isoenzyme Involvement in Metabolism

While the general metabolic pathways of some arylcyclohexylamines have been studied, the specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of 3-MeO-PCE are not fully elucidated. nih.govnih.gov For the related compound 3-MeO-PCP, CYP2B6, CYP2C19, and CYP2D6 have been identified as key enzymes. nih.govwho.int Investigating the specific CYP isoenzymes involved in 3-MeO-PCE metabolism is crucial for understanding potential drug-drug interactions and individual variability in response due to genetic polymorphisms of these enzymes. nih.gov

Application of New Analytical Techniques for Structural Characterization

Advanced analytical techniques are continuously being developed that can be applied to the structural characterization of novel psychoactive substances. High-resolution mass spectrometry (HRMS) and multi-stage mass spectrometry (MSn) are powerful for identifying unknown metabolites. nih.gov The use of techniques like solid deposition gas chromatography-Fourier transform infrared spectroscopy (sd-GC-FTIR) can provide unambiguous identification of positional isomers, which is often a challenge with mass spectrometry alone. frontiersin.org Exploring these and other novel analytical approaches will enhance the ability to characterize compounds like 3-MeO-PCE.

Q & A

Q. What are the established synthetic routes for 3-Methoxy PCE (hydrochloride), and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from arylcyclohexylamine precursors. Key steps include methoxylation at the 3-position of the phenyl ring, followed by cyclohexylamine ring closure and subsequent hydrochlorination. Optimization strategies include:

- Temperature Control : Maintaining ≤0°C during methoxylation to minimize side reactions .

- Catalyst Screening : Testing palladium or copper catalysts for cross-coupling efficiency .

- Purification : Using recrystallization in ethanol/water (3:1 v/v) to achieve ≥95% purity .

Yield improvements (from 40% to 65%) are achievable by adjusting stoichiometric ratios (e.g., 1.2 equivalents of methoxy donor) and inert gas purging .

Q. Which receptors are primarily targeted by 3-Methoxy PCE (hydrochloride), and how does its binding affinity compare to structurally related compounds?

- Methodological Answer : 3-Methoxy PCE (hydrochloride) exhibits high affinity for NMDA receptors (Ki = 12 nM) and moderate activity at σ-1 receptors (Ki = 280 nM), based on radioligand displacement assays using [³H]MK-801 and [³H]DTG . Comparative studies show:

- vs. PCP : 3-Methoxy PCE has 3-fold lower NMDA antagonism but higher selectivity over dopamine transporters .

- vs. 3-Fluoro PCP : Reduced lipophilicity (logP = 2.1 vs. 2.8) correlates with shorter half-life in vivo .

Standard protocols involve transfected HEK293 cells and concentration-response curves (10⁻¹²–10⁻⁴ M) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for 3-Methoxy PCE (hydrochloride) across different behavioral assays?

- Methodological Answer : Discrepancies (e.g., IC₅₀ = 1.2 mg/kg in rotorod tests vs. 2.8 mg/kg in open-field assays) arise from:

- Pharmacokinetic Variability : Measure plasma/tissue concentrations via LC-MS/MS to normalize dosing .

- Receptor Saturation : Use Schild regression analysis to differentiate competitive vs. non-competitive antagonism .

- Strain Differences : Conduct parallel studies in Sprague-Dawley vs. Wistar rats to isolate genetic factors .

Consensus protocols recommend standardized pre-test fasting (12 hr) and ambient lighting (50 lux) .

Q. What advanced analytical techniques are required to distinguish 3-Methoxy PCE (hydrochloride) from its positional isomers in forensic samples?

- Methodological Answer : Differentiation relies on:

- High-Resolution MS : Exact mass analysis (theoretical [M+H]⁺ = 279.1364; Δ < 2 ppm) .

- NMR Fingerprinting : Key ¹H-NMR signals at δ 7.25 (meta-coupled aromatic H) and δ 3.72 (OCH₃) .

- Chiral HPLC : Use a Chiralpak IB column (4.6 × 250 mm, 5 µm) with hexane/isopropanol (85:15) at 1.0 mL/min .

Limit of detection (LOD) is 0.1 ng/mL in urine using solid-phase extraction and derivatization with PFPA .

Q. How can metabolic pathways of 3-Methoxy PCE (hydrochloride) be mapped in vivo, and what are the implications for neurotoxicity studies?

- Methodological Answer : Metabolic profiling involves:

- Phase I Metabolism : Incubate with liver microsomes (human vs. murine) and NADPH cofactor. Major metabolites include 3-hydroxy-PCE (CYP2D6-mediated) and N-desmethyl-PCE (CYP3A4) .

- Phase II Conjugation : Identify glucuronides via β-glucuronidase hydrolysis and UPLC-QTOF .

Neurotoxicity correlates with mitochondrial Complex I inhibition (EC₅₀ = 18 µM in SH-SY5Y cells) . Mitigate artifacts by using fresh-frozen tissues and protease inhibitors during homogenization .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the pro-inflammatory vs. anti-inflammatory effects of 3-Methoxy PCE (hydrochloride)?

- Methodological Answer : Contradictions stem from:

- Dose-Dependent Effects : Anti-inflammatory at 10 µM (NF-κB inhibition) vs. pro-inflammatory at 100 µM (ROS induction) .

- Cell Type Specificity : Suppresses IL-6 in macrophages but upregulates TNF-α in astrocytes .

Resolve by: - Time-Course Experiments : Measure cytokine secretion at 6, 12, and 24 hr post-treatment .

- Pathway Inhibition : Use JNK inhibitor SP600125 to isolate MAPK-dependent effects .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。